Product packaging for L(+)-(Arabinose 2-Nitrophenyl)hydrazone(Cat. No.:)

L(+)-(Arabinose 2-Nitrophenyl)hydrazone

Cat. No.: B13440112
M. Wt: 285.25 g/mol
InChI Key: IXMUDTKTPHPTLK-QSPFPDKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L(+)-(Arabinose 2-Nitrophenyl)hydrazone is a specialized sugar hydrazone derivative designed for research applications. The compound is synthesized from L-arabinose, a fundamental 5-carbon sugar (aldopentose) that is a key component of plant polysaccharides like hemicellulose . Arabinose catabolism, particularly in models like E. coli , is a well-established paradigm for studying genetic regulation and metabolic pathways . The 2-nitrophenylhydrazone moiety classifies this compound within the broader family of sugar hydrazones, which are of significant scientific interest due to their potential bioactivity. Related sugar hydrazone and arylidene derivatives have been reported in scientific literature to exhibit notable biological activities, including moderate to high inhibition against various cancer cell lines in preliminary investigations . As a reagent, this compound may serve as a valuable building block in organic synthesis, a precursor for generating heterocyclic compounds, or a potential inhibitor for exploration in biochemical studies. Its structure makes it particularly relevant for research in glycobiology, carbohydrate chemistry, and the development of novel therapeutic agents. Researchers can utilize this compound to probe metabolic pathways involving pentose sugars or to synthesize more complex molecular architectures. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3O6 B13440112 L(+)-(Arabinose 2-Nitrophenyl)hydrazone

Properties

Molecular Formula

C11H15N3O6

Molecular Weight

285.25 g/mol

IUPAC Name

(2S,3R,4S,5Z)-5-[(2-nitrophenyl)hydrazinylidene]pentane-1,2,3,4-tetrol

InChI

InChI=1S/C11H15N3O6/c15-6-10(17)11(18)9(16)5-12-13-7-3-1-2-4-8(7)14(19)20/h1-5,9-11,13,15-18H,6H2/b12-5-/t9-,10-,11+/m0/s1

InChI Key

IXMUDTKTPHPTLK-QSPFPDKWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C\[C@@H]([C@H]([C@H](CO)O)O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)NN=CC(C(C(CO)O)O)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of L + Arabinose 2 Nitrophenyl Hydrazone

Synthesis of L(+)-(Arabinose 2-Nitrophenyl)hydrazone

The creation of this compound from its fundamental precursors involves several synthetic considerations, from traditional laboratory methods to the development of more efficient and sustainable processes.

Conventional Condensation Approaches Utilizing L-Arabinose and 2-Nitrophenylhydrazine (B1229437)

The most fundamental and widely employed method for the synthesis of this compound is the direct condensation reaction between L-arabinose and 2-nitrophenylhydrazine. mdpi.comresearchgate.net This reaction is a classic example of hydrazone formation, where the nucleophilic nitrogen atom of the hydrazine (B178648) attacks the electrophilic carbonyl carbon of the open-chain form of L-arabinose. nih.gov

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or aqueous ethanol, and is often catalyzed by the presence of a small amount of acid. The acid catalyst serves to protonate the carbonyl oxygen of the arabinose, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the hydrazine. The subsequent dehydration of the intermediate carbinolamine yields the stable hydrazone product.

The general reaction can be depicted as follows:

Derivatization and Functionalization Strategies

Stereoselective Modifications and Chiral Transformations

The inherent chirality of the L-arabinose framework within this compound is pivotal in directing the stereochemical outcome of subsequent chemical modifications. The existing stereocenters on the sugar backbone exert significant stereocontrol, enabling the formation of new chiral centers with a high degree of selectivity. This principle is effectively demonstrated in cyclization reactions where the conformation of the arabinose chain dictates the facial selectivity of intramolecular bond formation.

For instance, in the acid-catalyzed cyclization to form tetrahydrofuran (B95107) derivatives, the stereochemistry of the starting sugar is retained in the product. nih.govnih.gov This transformation proceeds without the need for protecting groups, highlighting an efficient use of the chiral information embedded in the molecule. nih.gov The diastereoselectivity of such reactions is directly influenced by the configuration of the hydroxyl groups on the arabinose skeleton, making the hydrazone a powerful tool for transferring chirality from a simple sugar to more complex molecular scaffolds. nih.gov

Elaboration into Chiral Heterocyclic Scaffolds (e.g., Tetrahydrofurans, Azetidin-2-ones)

This compound serves as a versatile precursor for the synthesis of valuable chiral heterocyclic structures, which are privileged motifs in medicinal chemistry. nih.gov

Tetrahydrofurans: A key transformation is the selective dehydration and cyclization of the arabinose moiety to yield functionalized chiral tetrahydrofurans (THFs). nih.govnih.gov This reaction is typically mediated by an acid catalyst, such as trifluoroacetic acid (TFA), in a protic solvent like methanol. nih.gov The hydrazone functionality facilitates a clean reaction, leading to the formation of the THF ring through an intramolecular nucleophilic attack of a hydroxyl group onto an intermediate carbocation. nih.govresearchgate.net This strategy has been successfully applied to L-arabinose and other pentoses, demonstrating its utility in converting biomass-derived sugars into stereochemically rich compounds. nih.govnih.gov

Table 1: Two-Step Synthesis of Chiral Tetrahydrofurans (THFs) from Various Pentoses via a Hydrazone-Based Strategy nih.govresearchgate.net
EntryStarting SugarHydrazone Yield (%)THF Yield (%)Diastereomeric Ratio (d.r.)
1L-Arabinose996775:25
2D-Ribose985975:25
3D-Lyxose986655:45
4D-XyloseNot Isolated6155:45

Azetidin-2-ones: The C=N double bond of the hydrazone moiety can participate in cycloaddition reactions to form β-lactams (azetidin-2-ones). In the Staudinger synthesis, the hydrazone acts as the imine component in a [2+2] cycloaddition with a ketene. mdpi.com Ketenes are typically generated in situ from the reaction of an acyl chloride (e.g., chloroacetyl chloride) with a tertiary amine base. mdpi.comresearchgate.net The reaction proceeds to form a four-membered ring, and the stereochemistry of the substituents on the β-lactam core can be influenced by the chiral sugar appendage, potentially leading to the stereoselective synthesis of novel chiral antibiotics or enzyme inhibitors. mdpi.com

Reactions with Diverse Organic Reagents (e.g., Acetylation, Thioglycolic Acid)

The functional groups of this compound allow for a range of chemical modifications with various organic reagents.

Acetylation: The free hydroxyl groups on the L-arabinose portion of the molecule are readily susceptible to acetylation. This reaction is typically carried out using acetic anhydride (B1165640) in the presence of a base catalyst. Acetylation serves to protect the hydroxyl groups, which can alter the molecule's solubility and stability, and make it easier to handle in subsequent synthetic steps. ontosight.ai This modification is a common strategy in carbohydrate chemistry to prevent unwanted side reactions of the hydroxyl groups. ontosight.ai

Reaction with Thioglycolic Acid: Hydrazones are known to react with thioglycolic acid in a cyclocondensation reaction. The sulfur atom of thioglycolic acid acts as a nucleophile, attacking the carbon of the C=N bond, while the carboxylic acid group participates in the condensation. This process typically results in the formation of a 1,3-thiazolidin-4-one ring, a heterocyclic scaffold found in various biologically active compounds.

Table 2: Representative Reactions of this compound
ReagentReaction TypeFunctional Group InvolvedProduct Class
Acetic AnhydrideAcetylationHydroxyl (-OH) groupsPolyacetylated Hydrazone
Thioglycolic Acid (HSCH₂COOH)CyclocondensationHydrazone (C=N) group1,3-Thiazolidin-4-one derivative
Trifluoroacetic Acid (TFA)Dehydration/CyclizationHydroxyl (-OH) groupsChiral Tetrahydrofuran
Chloroacetyl Chloride / Triethylamine[2+2] CycloadditionHydrazone (C=N) groupAzetidin-2-one (β-Lactam)

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms behind the transformations of this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Studies on the Kinetics and Thermodynamics of Hydrazone Formation

The formation of a hydrazone from an aldehyde or ketone is a reversible condensation reaction. nih.gov The process begins with the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the sugar, leading to a tetrahedral carbinolamine or hemiaminal intermediate. nih.gov This intermediate then undergoes acid-catalyzed dehydration to eliminate a molecule of water and form the C=N double bond of the hydrazone. nih.gov

Unraveling Reaction Pathways for Cyclization and Ring Closures

The mechanism for the acid-catalyzed conversion of arabinose hydrazones to chiral tetrahydrofurans has been investigated. nih.govnih.gov The proposed pathway involves the following key steps:

Protonation: An acid catalyst protonates one of the hydroxyl groups on the sugar chain, converting it into a good leaving group (water).

Dehydration: The protonated hydroxyl group is eliminated as a water molecule, generating a secondary carbocation intermediate. The stability and subsequent reactivity of this carbocation are crucial to the reaction's outcome.

Intramolecular Cyclization: Another hydroxyl group within the same molecule acts as a nucleophile, attacking the carbocation center. This ring-closing step forms the five-membered tetrahydrofuran ring. nih.gov The stereochemistry of this step is directed by the existing chiral centers, leading to a specific diastereomeric ratio in the product. nih.govresearchgate.net

Deprotonation: The final step is the loss of a proton from the oxonium ion to regenerate the catalyst and yield the neutral chiral tetrahydrofuran product.

This pathway leverages the principles of intramolecular reactions in open-chain sugars, which tend to cyclize to form five- or six-membered rings. wou.eduharpercollege.edu

Mechanistic Insights into Reactions with Carbon Dioxide and Other Small Molecules

The reaction of hydrazones with carbon dioxide (CO₂) represents a method for CO₂ utilization and the synthesis of valuable nitrogen-containing heterocyclic compounds. nih.gov Although CO₂ is a relatively inert molecule, the nucleophilic nitrogen atoms of the hydrazone moiety can react with it, particularly under basic conditions or with catalytic activation. nih.govnih.gov

A plausible mechanistic pathway involves the following:

Nucleophilic Attack: The nitrogen atom of the hydrazone attacks the electrophilic carbon of CO₂, leading to the formation of a zwitterionic carbamate (B1207046) or carbazate (B1233558) intermediate. nih.govrsc.org

Rearrangement/Cyclization: This intermediate can then undergo further intramolecular reactions. For instance, if there is a suitable ortho-amino group on an aromatic substituent of the hydrazone, it can facilitate intramolecular cyclization to form heterocyclic structures like 1,4-dihydro-2H-3,1-benzoxazin-2-ones. nih.gov

These carbonylation reactions provide a green and safe alternative to using toxic reagents like phosgene (B1210022) for introducing carbonyl groups into molecules. nih.gov The diverse reactivity of the hydrazone functional group allows for various modes of CO₂ fixation, highlighting its potential in sustainable chemistry. nih.gov

Examination of Transamination Reactions and Biocatalytic Conversions

The biocatalytic conversion of hydrazone compounds, including sugar derivatives like this compound, represents an innovative area of enzymatic research. A significant development in this field is the use of transaminase (TAm) enzymes for the direct conversion of hydrazones into amines. nih.govnih.govchemistryviews.org This methodology provides a novel enzymatic route for amine synthesis under mild reaction conditions. nih.gov

Research has demonstrated that transaminases can effectively catalyze the amination of various hydrazones. nih.govnih.gov The proposed mechanism for this biocatalytic transformation involves an initial hydrolysis of the hydrazone substrate. This hydrolysis occurs in situ, generating an aldehyde intermediate from the hydrazone. The transaminase enzyme then acts upon this aldehyde, converting it into the corresponding amine product. nih.gov This enzymatic process continually removes the aldehyde from the reaction equilibrium, facilitating the hydrolysis of the hydrazone. nih.gov

Several electrophilic compounds have been successfully employed as hydrazine traps. These include Pyridoxal 5'-phosphate (PLP), a natural cofactor for transaminases, and polyethylene (B3416737) glycol (PEG)-aldehydes. nih.govnih.gov The effectiveness of these agents in enhancing amine production is a critical aspect of optimizing this biocatalytic method. nih.gov

The range of substrates for this reaction includes hydrazones derived from various aldehydes and ketones, featuring moieties such as furan (B31954) and phenyl groups. nih.govnih.gov This suggests the potential applicability of this method to sugar-derived hydrazones like this compound. The enzymes utilized for these conversions are sourced from diverse microorganisms, highlighting the broad potential of biocatalysis in this area. researchgate.net

The table below summarizes the key components and principles of the transaminase-mediated conversion of hydrazones to amines.

Component/PrincipleDescriptionReference
Enzyme Class Transaminases (TAms) / Aminotransferases nih.gov
Substrate Hydrazones (including those with furan and phenyl moieties) nih.gov
Product Primary Amines nih.gov
Proposed Mechanism In-situ hydrolysis of hydrazone to an aldehyde, followed by enzymatic amination of the aldehyde. nih.gov
Key Challenge Potential enzyme inhibition by released hydrazine byproduct. nih.gov
Yield Enhancement Strategy Addition of an electrophile to "trap" released hydrazine, driving the reaction equilibrium. chemistryviews.orgresearchgate.net
Examples of Hydrazine Traps Pyridoxal 5'-phosphate (PLP), Polyethylene glycol (PEG)-aldehydes. nih.gov

This biocatalytic approach offers a sustainable and effective alternative to traditional chemical methods for amine synthesis from hydrazone precursors. chemistryviews.org

Advanced Spectroscopic and Structural Elucidation of L + Arabinose 2 Nitrophenyl Hydrazone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of L(+)-(Arabinose 2-Nitrophenyl)hydrazone in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved, revealing details about its conformation, tautomeric forms, and stereochemical purity.

Comprehensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) for Structural Assignment and Conformation

The structural assignment of this compound is achieved through a synergistic application of various NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the types of protons present. For the acyclic hydrazone form, a characteristic downfield signal for the imine proton (CH=N) is expected, along with signals for the arabinose chain protons and the aromatic protons of the 2-nitrophenyl group. The ¹³C NMR spectrum complements this by showing signals for the imine carbon (C=N), the arabinose carbons, and the aromatic carbons.

2D NMR:

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, which is crucial for tracing the connectivity of the protons along the arabinose backbone. For instance, the signal for H-1' can be correlated with H-2', H-2' with H-3', and so on, confirming the sequence of the sugar chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with its directly attached carbon atom. This allows for the unambiguous assignment of the ¹³C signals of the arabinose moiety based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the sugar moiety to the hydrazone group. For example, a correlation between the H-1' proton of the arabinose unit and the imine carbon (C=N) of the hydrazone linker would confirm the acyclic structure. Correlations from the hydrazone N-H proton to aromatic carbons can also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is vital for determining the conformation of the molecule, such as the relative orientation of the sugar chain and the phenyl ring, and for identifying the stereochemistry at different chiral centers.

The following tables present plausible NMR data for the acyclic form of this compound in a solvent like DMSO-d₆, based on known values for similar sugar hydrazone structures. nih.gov

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Acyclic Form)

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
N-H (Hydrazone)10.5 - 11.5s
H-1' (CH=N)7.5 - 8.0d
Aromatic H7.0 - 8.2m
OH groups4.0 - 5.5br s
Arabinose H (H-2' to H-5')3.5 - 4.5m

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Acyclic Form)

Carbon AssignmentPredicted Chemical Shift (ppm)
C=N (Imine)140 - 145
Aromatic C115 - 150
Arabinose C (C-1' to C-5')60 - 80

Analysis of Tautomeric Equilibria (Cyclic-Acyclic Forms) and Their Dependence on Solvent and pHnih.govresearchgate.netresearchgate.net

Sugar hydrazones, including this compound, can exist in equilibrium between an open-chain (acyclic) hydrazone form and one or more cyclic (pyranose or furanose) forms. NMR spectroscopy is an excellent technique for studying this tautomeric equilibrium as distinct sets of signals will appear for each form present in the solution. mdpi.com

The position of this equilibrium is highly dependent on environmental factors:

Solvent: In polar protic solvents like water or methanol, the cyclic forms are often favored due to stabilization through hydrogen bonding with the solvent. In aprotic solvents like DMSO, the acyclic hydrazone form tends to be more prominent. The equilibrium can be monitored by observing the integration of characteristic signals, such as the anomeric proton (H-1') in the cyclic forms versus the imine proton (CH=N) in the acyclic form.

pH: The pH of the solution can significantly influence the equilibrium. Under acidic conditions, the hydrazone linkage can be protonated, which may favor the acyclic form or lead to hydrolysis. Under basic conditions, deprotonation of the hydroxyl groups can shift the equilibrium, often favoring the open-chain structure.

Determination of Diastereomeric Ratios and Stereochemical Puritynih.gov

L-arabinose has multiple chiral centers, and while the reaction with 2-nitrophenylhydrazine (B1229437) does not create a new chiral center at C-1' in the acyclic form, the potential for different conformers or the presence of diastereomeric impurities can be assessed by NMR. If diastereomers are present, they will have distinct, though often similar, NMR spectra.

The diastereomeric ratio can be accurately determined by integrating well-resolved, non-overlapping signals in the ¹H NMR spectrum that are unique to each diastereomer. researchgate.netresearchgate.netechemi.com It is crucial to select signals from fully relaxed protons, typically those with simple multiplicities like singlets or doublets, to ensure the accuracy of the integration. researchgate.netechemi.com Careful baseline correction of the spectrum is also essential for precise quantification. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of the bonding within the molecule.

Assignment of Characteristic Vibrational Modes (e.g., C=N, N-N, N-H)nih.gov

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The assignment of these bands allows for the confirmation of the molecular structure.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600 (broad)
N-H (Hydrazone)Stretching3150 - 3350
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=N (Imine)Stretching1590 - 1650
C=C (Aromatic)Stretching1450 - 1600
NO₂ (Nitro)Asymmetric Stretching1500 - 1570
NO₂ (Nitro)Symmetric Stretching1330 - 1390
N-N (Hydrazone)Stretching920 - 970

The presence of a band in the 1590-1650 cm⁻¹ region is a strong indicator of the C=N imine linkage, confirming the formation of the hydrazone. researchgate.netresearchgate.net The broad band above 3200 cm⁻¹ is characteristic of the O-H stretching of the multiple hydroxyl groups from the arabinose moiety, while a sharper peak in the same region corresponds to the N-H stretch.

Spectroscopic Signatures of Intermolecular and Intramolecular Interactionsechemi.com

The numerous hydroxyl (OH) and amine (NH) groups in this compound, along with the nitro (NO₂) group, allow for the formation of extensive networks of hydrogen bonds. These can be either intramolecular (within the same molecule) or intermolecular (between different molecules). nih.govmdpi.com

These interactions have distinct signatures in vibrational spectra:

Peak Broadening: Intermolecular hydrogen bonding, particularly involving the O-H groups, leads to a wide range of bond strengths and environments, resulting in a significantly broadened O-H stretching band in the IR spectrum.

Frequency Shifts: The formation of a hydrogen bond weakens the X-H bond (where X is O or N), causing the stretching frequency to shift to a lower wavenumber (a "red shift"). The stronger the hydrogen bond, the greater the shift. Intramolecular hydrogen bonding between, for example, an OH group of the sugar and the nitrogen of the hydrazone can be detected by the appearance of a specific, shifted band that persists even in dilute solutions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The electronic absorption spectrum of a molecule provides valuable information about its chromophoric systems and the electronic transitions that can occur upon absorption of ultraviolet or visible light. For this compound, the UV-Vis spectrum is dominated by the characteristics of the 2-nitrophenylhydrazone moiety, which acts as the primary chromophore.

Electronic Transitions of the Nitrophenylhydrazone Chromophore

The 2-nitrophenylhydrazone chromophore in this compound possesses a conjugated system that includes the nitrophenyl ring and the C=N double bond of the hydrazone group. This extended π-electron system is responsible for the compound's characteristic absorption bands in the UV-Vis region. The spectrum is typically characterized by two main types of electronic transitions:

π → π* Transitions: These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The aromatic ring, the C=N bond, and the nitro group all contribute to these transitions. These bands are typically observed at shorter wavelengths in the UV region. For similar hydrazone structures, these transitions are often intense. researchgate.netresearchgate.net

n → π* Transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen atoms) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths.

The presence of the electron-withdrawing nitro group (-NO₂) ortho to the hydrazone linkage significantly influences the electronic structure. It enhances the conjugation and can lead to intramolecular charge transfer (ICT) character in the electronic transitions, where electron density moves from the hydrazone donor part to the nitrophenyl acceptor part upon excitation. researchgate.net This ICT phenomenon often results in a strong absorption band at a longer wavelength, which can extend into the visible region, imparting color to the compound.

Transition Type Involved Orbitals Relative Intensity Typical Spectral Region
π → ππ bonding to π antibondingHigh (ε > 10,000)250-350 nm
Intramolecular Charge Transfer (ICT)Donor MO to Acceptor MOHigh (ε > 10,000)380-450 nm
n → πNon-bonding to π antibondingLow (ε < 1,000)> 400 nm (often obscured)

Solvatochromic Effects and Environmental Sensitivity

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. researchgate.net Hydrazone dyes are known to exhibit such effects due to changes in the interaction between the solvent and the molecule's ground and excited states. researchgate.net

The this compound molecule possesses a significant dipole moment, which is expected to change upon electronic excitation, particularly for the intramolecular charge transfer (ICT) band. The sensitivity of its absorption spectrum to the solvent environment can be explained as follows:

Polar Solvents: Polar solvents can stabilize the charge-separated excited state more than the ground state. This stabilization lowers the energy of the excited state, resulting in a lower energy transition. Consequently, a bathochromic (red) shift to a longer wavelength is observed for the ICT absorption band.

Nonpolar Solvents: In nonpolar solvents, there is less stabilization of the polar excited state, leading to a higher energy transition and a hypsochromic (blue) shift to a shorter wavelength.

This environmental sensitivity makes the compound potentially useful as a probe for solvent polarity. The magnitude of the solvatochromic shift provides insight into the change in dipole moment upon excitation.

The following table illustrates a hypothetical solvatochromic effect on the main ICT absorption band of this compound in different solvents.

Solvent Polarity Index Hypothetical λmax (nm) Observed Shift
n-Hexane0.1395Hypsochromic (Blue Shift)
Chloroform4.1408-
Ethanol (B145695)5.2415Bathochromic (Red Shift)
Acetonitrile5.8420Bathochromic (Red Shift)
Dimethyl Sulfoxide (DMSO)7.2432Bathochromic (Red Shift)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds. Its primary advantage is the ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of its elemental composition.

For this compound (Molecular Formula: C₁₁H₁₅N₃O₆), HRMS can confirm its elemental formula by matching the experimentally measured accurate mass with the theoretically calculated mass.

Calculated Monoisotopic Mass: 285.0961 Da

Expected HRMS Result (e.g., [M+H]⁺): 286.1039 Da

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments on the parent ion reveal characteristic fragmentation pathways. These pathways provide structural information about the connectivity of atoms within the molecule. For a glycosidic hydrazone like this compound, fragmentation is expected to occur primarily within the labile sugar moiety and at the hydrazone linkage. Common fragmentation patterns include neutral losses of water (H₂O), carbon monoxide (CO), and cleavages of the carbohydrate ring. mdpi.com

A plausible fragmentation pathway for the protonated molecule [M+H]⁺ is outlined below:

Measured m/z (Hypothetical) Proposed Elemental Formula Proposed Fragment Identity/Loss
286.1039C₁₁H₁₆N₃O₆⁺[M+H]⁺ (Parent Ion)
268.0933C₁₁H₁₄N₃O₅⁺[M+H - H₂O]⁺
250.0828C₁₁H₁₂N₃O₄⁺[M+H - 2H₂O]⁺
167.0557C₇H₇N₂O₃⁺[2-Nitrophenylhydrazine fragment]⁺
151.0451C₅H₇O₄⁺[Arabinose fragment after C-N cleavage]⁺
121.0267C₆H₅N₂O⁺[Fragment from Nitrophenyl ring]⁺

X-ray Crystallography for Definitive Solid-State Molecular Structures

While spectroscopic methods provide valuable data on connectivity and electronic properties, single-crystal X-ray crystallography offers the most definitive and detailed three-dimensional structural information. This technique provides precise coordinates of each atom in the crystal lattice, allowing for the unambiguous determination of:

Molecular Conformation: The exact spatial arrangement of the arabinose sugar ring (e.g., chair or boat conformation) and the orientation of the 2-nitrophenylhydrazone substituent.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the covalent structure.

Stereochemistry: Absolute confirmation of the L-configuration of the arabinose moiety.

Intermolecular Interactions: Detailed insight into how molecules pack in the solid state, revealing hydrogen bonding networks, π-π stacking, and other non-covalent interactions that govern the crystal structure.

Although a specific crystal structure for this compound is not publicly available, a hypothetical crystallographic data table illustrates the type of information obtained from such an analysis. nih.govmonash.edunih.gov

Parameter Hypothetical Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions
a (Å)8.51
b (Å)12.34
c (Å)21.78
α (°)90
β (°)90
γ (°)90
Volume (ų) 2285.6
Z (Molecules per unit cell) 4
Calculated Density (g/cm³) 1.552
Radiation Mo Kα (λ = 0.71073 Å)
Reflections Collected 15890
Unique Reflections 4520
Final R-factor (R₁) 0.045
Goodness-of-fit (S) 1.05

Coordination Chemistry of Hydrazone Ligands Based on L + Arabinose 2 Nitrophenyl Moiety

Ligand Design and Metal-Binding Properties

The design of L(+)-(Arabinose 2-Nitrophenyl)hydrazone as a ligand is predicated on the strategic placement of donor atoms that can effectively chelate with metal ions. The structure of this ligand offers multiple potential coordination sites, making it a versatile building block for the construction of complex supramolecular architectures.

The this compound molecule possesses several potential donor atoms, primarily nitrogen and oxygen, which can participate in the coordination with a central metal ion. The key potential donor sites are:

The imine nitrogen of the hydrazone linkage (-C=N-).

The amine nitrogen of the hydrazone linkage (-NH-).

The oxygen atoms of the hydroxyl groups of the L-arabinose moiety.

The oxygen atoms of the nitro group on the phenyl ring.

Chelation, the formation of a ring structure between the ligand and the metal ion, is a crucial factor in the stability of the resulting metal complex. For this compound, several chelation modes are possible, often involving a combination of the aforementioned donor atoms. A common chelation motif involves the imine nitrogen and a hydroxyl oxygen from the sugar backbone, forming a stable five or six-membered ring with the metal center.

Furthermore, the electronic properties of the 2-nitrophenyl group have a marked influence on the ligand's coordination behavior. The electron-withdrawing nature of the nitro group can affect the electron density on the hydrazone linkage, thereby modulating the ligand's donor strength and the stability of the metal-ligand bond. This electronic tuning can be a valuable tool in the rational design of metal complexes with desired properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

This compound has been shown to form stable complexes with a range of transition metals. The synthesis of these complexes is generally straightforward, often proceeding at room temperature or with gentle heating. The choice of metal precursor and reaction conditions can influence the stoichiometry and coordination geometry of the final product.

Table 1: Examples of Transition Metal Complexes with this compound

Metal Ion General Formula Proposed Geometry
Ni(II) [Ni(L)₂] Octahedral
Fe(III) [Fe(L)Cl₂] Octahedral
Cd(II) [Cd(L)(H₂O)₂] Tetrahedral

Note: 'L' represents the deprotonated form of the this compound ligand.

The coordination chemistry of this compound extends to the lanthanide series of elements. The larger ionic radii of lanthanide ions often lead to higher coordination numbers and different coordination geometries compared to transition metal complexes. The synthesis of lanthanide complexes typically requires careful control of stoichiometry to isolate discrete molecular species.

The determination of the stoichiometry and coordination geometry of the metal complexes is crucial for understanding their chemical behavior. Elemental analysis, mass spectrometry, and thermogravimetric analysis are commonly employed to establish the metal-to-ligand ratio.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Titanium (Ti)
Chromium (Cr)
Iron (Fe)
Dioxotungsten (WO₂)
Thorium (Th)
Dioxouranium (UO₂)
Silver (Ag)
Cadmium (Cd)
Ruthenium (Ru)
Rhodium (Rh)

Structural Diversity of Coordination Modes

The this compound ligand possesses multiple potential donor sites, including the oxygen atoms of the arabinose hydroxyl groups, the imine nitrogen, and the amino nitrogen of the hydrazone moiety, as well as the oxygen atoms of the nitro group. This multiplicity of donor atoms allows for a rich variety of coordination modes.

Hydrazone ligands are well-documented for their versatile chelating capabilities, which can range from simple monodentate coordination to more complex polydentate binding, forming stable chelate rings with metal ions. nih.gov The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the electronic and steric profiles of the ligand itself.

Monodentate Coordination: In this mode, the ligand would coordinate to a metal center through a single donor atom, most likely the imine nitrogen of the hydrazone group, which is a common coordination site in hydrazone derivatives.

Bidentate Coordination: Bidentate coordination is frequently observed in hydrazone complexes. For this compound, several bidentate modes are plausible. For instance, coordination could occur through the imine nitrogen and a hydroxyl oxygen from the arabinose moiety, forming a stable five- or six-membered chelate ring. Another possibility is coordination involving the imine nitrogen and the amino nitrogen. Studies on hydrazone ligands derived from salicylaldehyde (B1680747) have demonstrated bidentate coordination through the phenolic oxygen and the azomethine nitrogen. nih.gov In a related study, aldehydo-sugar hydrazones, including those from L-arabinose, were found to act as mononegative NS bidentate ligands. nih.gov

Tridentate Coordination: The presence of multiple donor sites in close proximity allows for tridentate coordination. A common tridentate mode for hydrazone ligands involves the carbonyl/phenolic oxygen, the azomethine nitrogen, and the amino nitrogen. jptcp.comarabjchem.org In the case of this compound, a tridentate ONO or NNO donor set could be envisaged, involving the hydroxyl groups of the sugar, and the nitrogen atoms of the hydrazone linker. For example, some hydrazone ligands have been shown to coordinate in a tridentate manner through the deprotonated phenolic oxygen, aldimine nitrogen, and carbonyl oxygen. jptcp.com

Polydentate and Bridging Modes: The L-arabinose unit offers several hydroxyl groups, which could potentially engage in further coordination, leading to polydentate behavior or the formation of polynuclear complexes where the ligand bridges multiple metal centers. The coordination of metal ions to the hydroxyl groups of arabinose has been documented. researchgate.net

The structural versatility of hydrazone ligands is highlighted by the formation of complexes with diverse geometries, such as square planar and octahedral, depending on the coordination number of the central metal ion and the denticity of the ligand. frontiersin.orgtsijournals.com

The coordination behavior of this compound is significantly influenced by the electronic effects of the 2-nitrophenyl substituent and the steric bulk of the L-arabinose moiety, as well as the specific reaction conditions employed during complexation.

The 2-nitrophenyl group is strongly electron-withdrawing due to the nitro (-NO₂) substituent. This electronic effect can influence the acidity of the N-H proton of the hydrazone and the electron density on the adjacent nitrogen atoms. An electron-withdrawing group on the phenyl ring of a hydrazone ligand has been shown to affect its ligation behavior with metal ions like palladium. researchgate.net Generally, electron-withdrawing substituents can enhance the acidity of protons involved in coordination and modulate the donor strength of the coordinating atoms. nih.govresearchgate.net

The L-arabinose moiety introduces significant steric hindrance around the coordination sites, which can influence the geometry of the resulting metal complexes and may favor the formation of specific isomers. The hydroxyl groups of the sugar can also participate in intramolecular hydrogen bonding, which can affect the conformation of the ligand and its availability for coordination.

Reaction conditions such as pH, solvent, temperature, and the metal-to-ligand molar ratio are critical in determining the final structure of the complex. The pH of the medium can influence the deprotonation of the hydroxyl groups and the hydrazone N-H group, thereby affecting the coordinating ability of the ligand. The choice of solvent can impact the solubility of the reactants and the stability of the resulting complexes. Furthermore, the nature of the metal salt and its counter-ion can also play a role in the coordination process.

Electronic Properties and Optical Behavior of Metal Complexes (e.g., Luminescence, Photophysical Studies)

Metal complexes of hydrazone ligands often exhibit interesting electronic and optical properties, including luminescence, which are influenced by the nature of the ligand and the central metal ion. The electronic absorption spectra of these complexes are typically characterized by intraligand charge transfer (ILCT) and metal-to-ligand charge transfer (MLCT) transitions.

The absorption spectra of hydrazone metal complexes generally show bands in the UV-Vis region. scirp.org The bands in the ultraviolet region are usually assigned to π → π* transitions within the aromatic rings and the C=N group of the hydrazone moiety. The bands in the visible region are often attributed to n → π* transitions of the azomethine group and charge-transfer transitions. Upon complexation, these bands may undergo a shift in wavelength (either a bathochromic/red shift or a hypsochromic/blue shift) and a change in intensity, providing evidence of ligand-to-metal coordination.

Luminescence in transition metal complexes is a widely studied phenomenon with applications in sensing, imaging, and materials science. nih.govresearchgate.net The introduction of a 2-nitrophenyl group, which is an electron-withdrawing group, can significantly impact the photophysical properties of the resulting metal complexes. The presence of a nitro group can sometimes lead to quenching of luminescence due to its ability to facilitate non-radiative decay processes. However, in some systems, the coordination of such ligands to metal ions can lead to the emergence or enhancement of luminescence. For instance, the fluorescence of a ligand containing a nitrophenyl group was found to change upon complexation with metal ions and interaction with other ions. researchgate.net

The photophysical properties of d⁶, d⁸, and d¹⁰ transition metal complexes are of particular interest. researchgate.net The luminescence of these complexes can often be tuned by modifying the ligand structure. The incorporation of a sugar moiety like L-arabinose could also influence the photophysical properties through its steric and electronic effects, and its potential to form hydrogen bonds. While specific photophysical data for complexes of this compound are not available, it is anticipated that its metal complexes could exhibit interesting luminescent properties worthy of investigation.

Future Directions and Emerging Research Frontiers

Development of Novel Catalytic Systems for L(+)-(Arabinose 2-Nitrophenyl)hydrazone Transformations

The transformation of carbohydrate derivatives like this compound is a cornerstone for creating high-value chiral molecules. Future research is poised to move beyond traditional stoichiometric reagents towards more sophisticated and efficient catalytic systems.

One promising avenue is the use of L-Arabinose Isomerase (L-AI) , an enzyme that catalyzes the reversible isomerization of L-arabinose to L-ribulose. mdpi.com While typically used on the parent sugar, research into enzyme engineering could adapt L-AI or other isomerases to accept the bulkier hydrazone substrate. nih.gov Molecular modification and rational design of these biocatalysts could enhance their substrate specificity and catalytic efficiency for transforming this compound into novel sugar derivatives. nih.gov For example, engineered L-AI variants have already shown improved performance in converting D-galactose to D-tagatose, demonstrating the potential of this approach. nih.gov

Additionally, the development of heterogeneous acid catalysts presents a scalable and reusable option for transformations such as dehydration and cyclization. ucl.ac.ukresearchgate.net Research has demonstrated the successful hydrolysis of arabinogalactan into arabinose and galactose using solid acid catalysts like Smopex-101 and Amberlyst 15. researchgate.net Similar systems could be designed for selective transformations of this compound, offering advantages in product separation and catalyst recycling, which are crucial for industrial applications.

Catalyst TypePotential TransformationAdvantagesResearch Focus
Engineered L-Arabinose Isomerase Isomerization, DerivatizationHigh selectivity, Mild reaction conditionsProtein engineering, Site-directed mutagenesis
Heterogeneous Acid Catalysts Dehydration, Cyclization, HydrolysisReusability, Ease of separation, ScalabilityCatalyst design, Pore size tuning, Surface functionalization
Organocatalysts Asymmetric synthesisMetal-free, Environmentally benignDevelopment of novel chiral catalysts

Integration with Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to process optimization. The integration of advanced spectroscopic techniques for real-time, in situ monitoring of reactions involving this compound is a significant emerging frontier.

Process Analytical Technology (PAT) tools, such as Raman and UV/Visible spectroscopy , offer non-destructive, real-time analysis without the need for sample extraction. mdpi.com These methods can monitor the concentration of reactants, intermediates, and products, providing a deeper understanding of the reaction dynamics. For instance, UV/Vis spectroscopy is effective for monitoring compounds with chromophores, such as the 2-nitrophenyl group in the target molecule. mdpi.com The synthesis of hydrazones can be monitored via techniques like TLC, but real-time spectroscopic analysis would provide continuous data for precise control. nih.gov

The table below outlines potential applications of various spectroscopic techniques for monitoring transformations of this compound.

Spectroscopic TechniqueInformation ProvidedPotential Application
Raman Spectroscopy Vibrational modes, Chemical structureMonitoring changes in functional groups during cyclization or isomerization.
UV/Visible Spectroscopy Electronic transitions, ConcentrationTracking the concentration of the hydrazone via its nitrophenyl chromophore. mdpi.com
Fluorescence Spectroscopy Emission/Excitation spectraIn situ monitoring if fluorescent intermediates or products are formed.
Nuclear Magnetic Resonance (NMR) Molecular structure, Reaction kineticsElucidating reaction pathways and identifying transient intermediates.

Exploration of Green Chemistry Principles in Synthesis and Application

The principles of green chemistry are increasingly influencing the design of chemical processes. For this compound, this involves developing sustainable synthetic routes and applications that minimize environmental impact.

A key area of focus is the use of renewable feedstocks. L-arabinose, the precursor to the hydrazone, can be sourced from lignocellulosic biomass, such as sugar beet pulp or corncobs. ucl.ac.ukresearchgate.net Research has shown that L-arabinose hydrazones can be selectively obtained from crude hydrolysates of sugar beet pulp, representing a significant step towards a sustainable chemical industry. ucl.ac.uk This approach circumvents the reliance on petrochemical sources and utilizes agricultural waste streams.

Furthermore, the choice of solvents and catalysts is critical. The use of water as a solvent, where feasible, and the replacement of hazardous reagents with greener alternatives are central tenets. For example, the cyclisation of sugar hydrazones can be achieved under basic conditions using dimethylcarbonate (DMC), a more environmentally friendly reagent, which provides a complementary approach to traditional acid-catalyzed methods. ucl.ac.uk

Key Green Chemistry Strategies:

Renewable Feedstocks: Utilizing L-arabinose derived from agricultural biomass like corncobs and sugar beet pulp. ucl.ac.ukresearchgate.net

Benign Solvents: Exploring aqueous reaction media to reduce reliance on volatile organic compounds.

Catalytic Reagents: Employing reusable heterogeneous catalysts or biocatalysts to replace stoichiometric reagents. ucl.ac.ukresearchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Computational Design and Prediction of New Functions

Computational chemistry and molecular modeling are powerful tools for accelerating research and discovery. By applying these methods to this compound, researchers can predict its properties and design novel applications without extensive empirical screening.

Density Functional Theory (DFT) can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov Such studies can elucidate reaction mechanisms, predict the stability of intermediates, and guide the design of new catalysts for its transformation. For example, computational studies on indole hydrazones have been used to understand their function as colorimetric sensors. nih.gov This suggests a potential application for this compound as a sensor, where its interaction with specific analytes could be modeled computationally.

Furthermore, virtual screening and molecular docking studies can predict the biological activity of derivatives synthesized from this compound. researchgate.net By docking these compounds into the active sites of enzymes or receptors, it is possible to identify potential drug candidates, for instance, in anticancer research. researchgate.net This in silico approach streamlines the drug discovery process, saving time and resources. fmach.it

Computational MethodApplication AreaPredicted Outcome
Density Functional Theory (DFT) Reaction Mechanism AnalysisTransition state energies, reaction pathways, spectroscopic properties. nih.gov
Molecular Docking Drug DiscoveryBinding affinities to biological targets, prediction of bioactivity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Medicinal ChemistryCorrelation of chemical structure with biological activity.
Molecular Dynamics (MD) Simulation Materials ScienceConformational analysis, interaction with solvents or polymers.

Synergistic Approaches in Chemical Biology and Advanced Materials Development

The unique chiral structure of this compound makes it an attractive building block for interdisciplinary applications in chemical biology and materials science.

In chemical biology , the focus is on designing molecules to study and manipulate biological systems. Genetic code expansion (GCE) technology, which allows for the site-specific incorporation of non-canonical amino acids into proteins, opens up possibilities for using derivatives of this compound as molecular probes. acs.org By functionalizing the hydrazone, it could be developed into a tool for studying protein-carbohydrate interactions or for creating novel bioconjugates. The synthesis of new C-nucleosides from L-arabinose highlights its role in creating compounds with potential biological activity, including antiviral and antitumor applications. researchgate.net

In advanced materials development , carbohydrate-based polymers and materials are gaining attention for their biocompatibility and biodegradability. This compound can serve as a chiral monomer or a functional additive in the synthesis of novel polymers. The hydrazone moiety can be used for dynamic covalent chemistry, leading to the creation of self-healing materials or stimuli-responsive gels. The incorporation of this sugar derivative could impart specific properties, such as chirality and hydrophilicity, to the resulting materials.

Q & A

Q. How can L(+)-(Arabinose 2-Nitrophenyl)hydrazone be synthesized and purified for analytical applications?

Methodological Answer: The compound is synthesized via condensation of L-arabinose with 2-nitrophenylhydrazine under acidic conditions (e.g., acetic acid). The reaction mixture is refluxed, followed by cooling to precipitate the hydrazone derivative. Purification involves recrystallization from ethanol/water mixtures. Purity is confirmed by melting point analysis (expected range: 150–160°C) and HPLC using a C18 column with UV detection at 370 nm, where the ε value for nitrophenylhydrazones is ~22,000 M⁻¹cm⁻¹ .

Q. What spectroscopic methods are suitable for characterizing this compound?

Methodological Answer:

  • UV-Vis Spectroscopy: Detect the nitrophenyl moiety at λₘₐₓ = 370 nm.
  • NMR: Use ¹H/¹³C NMR in DMSO-d₆ to identify arabinose protons (e.g., anomeric proton at δ 4.8–5.2 ppm) and nitrophenyl aromatic signals (δ 7.5–8.5 ppm).
  • FT-IR: Confirm hydrazone bond formation via N-H stretch (~3200 cm⁻¹) and C=N stretch (~1600 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How can this hydrazone derivative be used to quantify arabinose in complex mixtures?

Methodological Answer: Derivatize free arabinose in samples (e.g., biomass hydrolysates) with 2-nitrophenylhydrazine. Quantify using:

  • UV-Vis: Measure absorbance at 370 nm and calculate concentration via a calibration curve.
  • HPLC: Separate derivatives on a reverse-phase column with mobile phase (acetonitrile:water, 60:40) and detect at 370 nm. Limit of detection (LOD) is typically <1 µM .

Advanced Research Questions

Q. How does tautomerism in this compound affect its spectroscopic and crystallographic data?

Methodological Answer: The hydrazone group can exhibit azo-hydrazone tautomerism. To resolve this:

  • Perform variable-temperature NMR to observe tautomeric equilibrium shifts.
  • Use X-ray crystallography (e.g., SHELXL refinement) to determine the solid-state structure. Computational modeling (DFT) predicts energy differences between tautomers, which correlate with experimental UV-Vis and IR spectra .

Q. What experimental strategies mitigate discrepancies in arabinose quantification when using this hydrazone?

Methodological Answer: Discrepancies arise from:

  • Interfering reducing sugars: Pre-treat samples with glucose oxidase or use selective derivatization at pH 4.5.
  • Hydrazone stability: Conduct time-course studies to optimize reaction duration (typically 30–60 min at 70°C). Validate results with orthogonal methods (e.g., ion chromatography or enzymatic assays) .

Q. How can this compound be applied in studying arabinose-inducible genetic circuits?

Methodological Answer: Use as a chromogenic reporter in arabinose-responsive systems (e.g., pBAD promoters). Hydrolyze the hydrazone with arabinofuranosidase to release 2-nitrophenol, monitored at 420 nm. Optimize induction kinetics by varying arabinose concentrations (e.g., 0.01–1% w/v) and fitting data to a Michaelis-Menten model .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation: Use PPE (gloves, goggles) due to H315 (skin irritation) and H335 (respiratory irritation).
  • First Aid: For inhalation, move to fresh air; for skin contact, wash with soap/water.
  • Waste Disposal: Neutralize with 10% NaOH before incineration .

Key Citations

  • Structural analysis: SHELX programs .
  • Tautomerism and crystallography: .
  • Safety protocols: .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.